(2-Methyl-3-furanyl)methanedithiol
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Overview
Description
2-Methyl-3-(dimercaptomethyl)furan is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with a methyl group at the second position and a dimercaptomethyl group at the third position. This compound is known for its distinctive sulfurous odor, often described as meaty or onion-like, making it useful in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(dimercaptomethyl)furan typically involves the reaction of chloromethane with sodium thiosulfate to form Bunte salts, which then react with 2-methyl-3-furanthiol to yield the desired compound . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include water or alcohols.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of 2-Methyl-3-(dimercaptomethyl)furan follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Chloromethane and sodium thiosulfate.
Reaction Vessel: Large-scale reactors with controlled temperature and pressure.
Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(dimercaptomethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Halogenated furans, nitrofurans.
Scientific Research Applications
2-Methyl-3-(dimercaptomethyl)furan has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal activities.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor
Mechanism of Action
The mechanism of action of 2-Methyl-3-(dimercaptomethyl)furan involves its interaction with biological molecules. The compound’s sulfur-containing groups can form disulfide bonds with thiol groups in proteins, potentially disrupting their function. This interaction can lead to antimicrobial effects by inhibiting essential enzymes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with similar structural features but different functional groups.
2,5-Furandicarboxylic Acid: A furan derivative used in the production of bioplastics.
2-Methylfuran: A simpler furan derivative with a single methyl group substitution
Uniqueness
2-Methyl-3-(dimercaptomethyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its dual sulfur-containing groups make it particularly valuable in applications requiring strong odor characteristics or antimicrobial properties .
Properties
Molecular Formula |
C6H8OS2 |
---|---|
Molecular Weight |
160.3 g/mol |
IUPAC Name |
(2-methylfuran-3-yl)methanedithiol |
InChI |
InChI=1S/C6H8OS2/c1-4-5(6(8)9)2-3-7-4/h2-3,6,8-9H,1H3 |
InChI Key |
GFXNKYVGPFBKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(S)S |
Origin of Product |
United States |
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